molecular formula C16H23NO2 B4404880 1-(4-isobutoxybenzoyl)piperidine

1-(4-isobutoxybenzoyl)piperidine

Cat. No. B4404880
M. Wt: 261.36 g/mol
InChI Key: GJQLOJNGYCXELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-isobutoxybenzoyl)piperidine, also known as IBP, is a chemical compound that has been widely studied for its potential use in scientific research. IBP is a piperidine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of 1-(4-isobutoxybenzoyl)piperidine is not fully understood, but it is believed to involve the modulation of ion channel activity through interactions with specific receptor sites. This compound has been shown to have a high affinity for certain types of ion channels, which may contribute to its observed effects on neuronal function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of certain enzymes, and the regulation of neurotransmitter release. These effects may have implications for a variety of biological processes, including synaptic transmission, neuronal plasticity, and learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-isobutoxybenzoyl)piperidine in lab experiments is its specificity for certain types of ion channels and receptors. This allows researchers to selectively target specific pathways and processes, which can be useful for studying complex biological systems. However, this compound may also have limitations in terms of its potency and selectivity, which can affect its usefulness in certain experimental contexts.

Future Directions

There are many potential future directions for research on 1-(4-isobutoxybenzoyl)piperidine, including the development of new synthetic methods for producing the compound, the identification of new targets for its activity, and the exploration of its potential therapeutic applications. Additionally, further studies will be needed to fully understand the mechanism of action of this compound and its effects on various biological systems.

Scientific Research Applications

1-(4-isobutoxybenzoyl)piperidine has been used in a variety of scientific research applications, including the study of ion channels and receptors in the brain. It has been shown to modulate the activity of certain ion channels, which can have a range of effects on neuronal function.

properties

IUPAC Name

[4-(2-methylpropoxy)phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-13(2)12-19-15-8-6-14(7-9-15)16(18)17-10-4-3-5-11-17/h6-9,13H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQLOJNGYCXELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-isobutoxybenzoyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(4-isobutoxybenzoyl)piperidine
Reactant of Route 3
Reactant of Route 3
1-(4-isobutoxybenzoyl)piperidine
Reactant of Route 4
Reactant of Route 4
1-(4-isobutoxybenzoyl)piperidine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(4-isobutoxybenzoyl)piperidine
Reactant of Route 6
Reactant of Route 6
1-(4-isobutoxybenzoyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.